4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a complex organic compound incorporating various functional groups including triazole, azetidine, and thiadiazole
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It’s known that benzo[c][1,2,5]thiadiazole-based compounds can act as electron acceptors . This suggests that the compound might interact with its targets by accepting electrons, leading to changes in the electronic state of the target molecules.
Biochemical Pathways
Benzo[c][1,2,5]thiadiazole-based compounds have been used in photocatalytic applications , suggesting that they may influence photochemical reactions and related biochemical pathways.
Result of Action
Given the compound’s potential role as an electron acceptor , it may induce changes in the electronic state of target molecules, potentially influencing their function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Begin with the synthesis of phenoxymethylated triazole via a click reaction between azide and alkyne.
Step 2: : Introduce the azetidine ring through nucleophilic substitution.
Step 3: : Couple the intermediate with a benzo[c][1,2,5]thiadiazole derivative via sulfonylation.
Industrial Production Methods
Industrial production involves optimizing yields and purity through scale-up techniques such as continuous flow reactors and microwave-assisted syntheses, ensuring the reaction conditions are precisely controlled to prevent unwanted by-products.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Primarily at the sulfur atom in the thiadiazole ring.
Reduction: : Possible at the triazole ring under specific conditions.
Substitution: : Nucleophilic or electrophilic substitutions can occur at the phenyl or benzo ring.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Hydrazine or sodium borohydride.
Substitution: : Halogenating agents for electrophilic substitution, and strong bases for nucleophilic substitution.
Major Products
Oxidation products include sulfoxides and sulfones.
Reduction products involve reduced triazole rings.
Substitution reactions produce various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
Used as a building block for synthesizing more complex molecules.
Functions as a ligand in coordination chemistry due to its multiple heteroatoms.
Biology
Investigated for its antimicrobial properties against bacteria and fungi.
Shows potential as an enzyme inhibitor in biological pathways.
Medicine
Explored as a candidate for anticancer drugs due to its ability to disrupt cell proliferation.
Evaluated for its use in developing novel pharmaceuticals targeting specific diseases.
Industry
Utilized in the creation of advanced materials, including polymers and nanomaterials.
Applied in the development of dyes and pigments due to its stable aromatic structure.
Comparison with Similar Compounds
Similar Compounds
4-(2-Phenyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide: : Another compound with triazole and sulfonyl functionalities, differing in the attachment and additional ring structure.
2-((1H-1,2,3-Triazol-1-yl)methyl)benzo[c][1,2,5]thiadiazole: : Similar triazole and thiadiazole rings but lacks the phenyl group.
Uniqueness
4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is distinguished by its specific arrangement of multiple functional groups, enabling unique reactivity patterns and a broader range of applications compared to other similar compounds.
Feel free to dive deeper into any of these sections!
Properties
IUPAC Name |
4-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3S2/c25-29(26,17-8-4-7-16-18(17)21-28-20-16)23-10-14(11-23)24-9-13(19-22-24)12-27-15-5-2-1-3-6-15/h1-9,14H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZZLQLJDLXWFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=NSN=C32)N4C=C(N=N4)COC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.